Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a fluoro-substituted benzoyl group, and a methoxy-propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate involves multiple steps, each requiring specific reaction conditionsThe reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium hydride and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the benzoyl groups to alcohols.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
- Tert-butyl3-amino-4-(4-(2-fluoro-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
- Tert-butyl3-amino-4-(4-(3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34FN3O6 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[[4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzoyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H34FN3O6/c1-6-13-36-20-11-12-21(35-5)23(28)22(20)24(32)16-7-9-17(10-8-16)25(33)30-19-15-31(14-18(19)29)26(34)37-27(2,3)4/h7-12,18-19H,6,13-15,29H2,1-5H3,(H,30,33) |
InChI Key |
OGSSGWIEUSWCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)OC)F)C(=O)C2=CC=C(C=C2)C(=O)NC3CN(CC3N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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